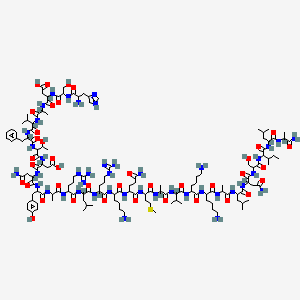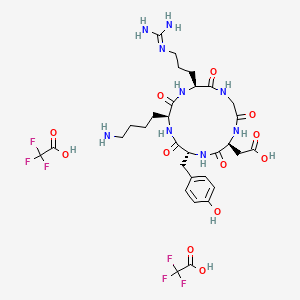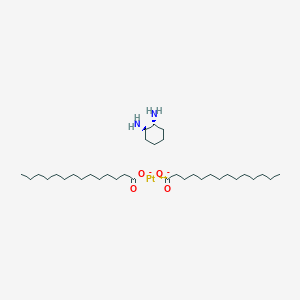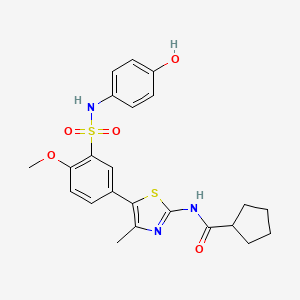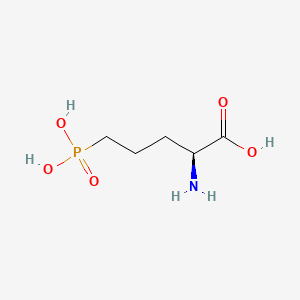![molecular formula C22H28N6O14P2 B1139577 Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate CAS No. 102029-93-6](/img/structure/B1139577.png)
Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains elements of pyridine and purine structures, which are common in many biological molecules. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Purines are biologically significant and are found in many biomolecules such as DNA, RNA, and ATP .
Molecular Structure Analysis
The molecular structure analysis would require more specific information or computational resources to generate a detailed analysis. Generally, the molecule seems to contain functional groups typical for nucleotides, suggesting it might interact with biological systems in a way similar to these molecules .Chemical Reactions Analysis
The chemical reactions involving this compound could be numerous and would depend on the conditions and the presence of other reactants. As part of a larger biological system, it could participate in various biochemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted using computational chemistry methods .Wissenschaftliche Forschungsanwendungen
Developments in Synthesis
A comprehensive review by Saeed et al. (2017) highlights the advancements in synthesizing (S)-Clopidogrel, marketed under names like Plavix and Iscover. This review details various synthetic methods, discussing the pros and cons of each to aid the scientific community in selecting the best synthetic approach and inspiring new synthesis ideas for (S)-Clopidogrel. The emphasis is on facilitating further developments in synthetic methodologies for this drug, given its significant antithrombotic and antiplatelet properties (Saeed et al., 2017).
Chemical and Biological Properties of Analogues
Research on the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, as reviewed by Boča et al. (2011), shows the importance of these compounds in medicinal chemistry. The review provides insights into the preparation, properties, and biological activity of these compounds, suggesting areas for further investigation that could be relevant for developing new therapeutics (Boča et al., 2011).
Role of Mu-Opioid Receptor Biased Agonists
Urits et al. (2019) discuss the utilization of mu-opioid receptor (MOR) biased agonists, highlighting Oliceridine as a novel MOR agonist with selective activation of G protein and β-arrestin signaling pathways. This selective activation suggests a therapeutic potential for achieving analgesic effects with reduced adverse effects, pointing to novel analgesic therapies' development (Urits et al., 2019).
Pharmacological Properties of Pamidronate
A review on Pamidronate's pharmacological properties by Fitton and McTavish (1991) outlines its efficacy in treating conditions characterized by enhanced bone turnover. This bisphosphonate's potent inhibition of bone resorption without significant detrimental effects on bone growth and mineralization marks its importance in treating osteolytic bone diseases and conditions such as hypercalcaemia of malignancy and osteoporosis (Fitton & McTavish, 1991).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O14P2.2Na/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28;;/h2,4-5,8-9,12-13,15-18,21-22,30-33H,3,6-7H2,1H3,(H,34,35)(H,36,37)(H2,23,24,25);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUPSUBZLWXBQB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C=CC1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6Na2O14P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 133112706 | |
CAS RN |
102029-93-6 |
Source


|
| Record name | 3-Acetylpyridine adenine dinucleotide, reduced form | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

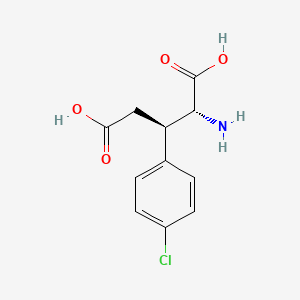
![[Orn8]-Urotensin II](/img/structure/B1139498.png)
